molecular formula C9H20O3 B066754 1,2,3-Triethoxypropane CAS No. 162614-45-1

1,2,3-Triethoxypropane

Cat. No.: B066754
CAS No.: 162614-45-1
M. Wt: 176.25 g/mol
InChI Key: PFADYQLMUXOXGM-UHFFFAOYSA-N
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Description

1,2,3-Triethoxypropane is an organic compound with the molecular formula C9H20O3. It is a glycerol-derived triether, known for its potential as a green solvent. This compound is characterized by its three ethoxy groups attached to a propane backbone, making it a versatile molecule in various chemical applications.

Preparation Methods

    Etherification: Epichlorohydrin reacts with ethanol in the presence of a base to form 1,2,3-triethoxypropane.

    Purification: The crude product is purified through rigorous distillation to achieve a high yield of 43.9%.

This method is advantageous due to its high selectivity and yield, making it suitable for industrial production.

Chemical Reactions Analysis

1,2,3-Triethoxypropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Triethoxypropane has several scientific research applications, including:

    Chemistry: It is used as a green solvent in various chemical reactions due to its low toxicity and high selectivity.

    Biology: Its properties make it suitable for use in biological studies, particularly in the synthesis of bioactive compounds.

    Medicine: It is explored for its potential in drug delivery systems and as a solvent for pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 1,2,3-Triethoxypropane involves its interaction with molecular targets through its ethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, influencing the compound’s solubility and reactivity. The pathways involved depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

1,2,3-Triethoxypropane can be compared with other similar compounds, such as:

    1,2,3-Trimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.

The uniqueness of this compound lies in its balance of low toxicity, high selectivity, and versatility in various applications.

Properties

IUPAC Name

1,2,3-triethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-4-10-7-9(12-6-3)8-11-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADYQLMUXOXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314250
Record name 1,2,3-Triethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162614-45-1
Record name 1,2,3-Triethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162614-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Triethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane, 1,2,3-triethoxy
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